![molecular formula C14H15N2O4S2- B12086433 Disulfide,bis[(4-nitrophenyl)methyl]](/img/structure/B12086433.png)
Disulfide,bis[(4-nitrophenyl)methyl]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disulfide, bis[(4-nitrophenyl)methyl] is an organic compound with the molecular formula C12H8N2O4S2. It is also known as bis(4-nitrophenyl) disulfide. This compound is characterized by the presence of two nitrophenyl groups connected by a disulfide bond. It is commonly used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis[(4-nitrophenyl)methyl] typically involves the oxidation of thiols. One common method is the reaction of 4-nitrothiophenol with an oxidizing agent such as iodine or hydrogen peroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol at room temperature. The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of disulfide, bis[(4-nitrophenyl)methyl] can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production.
化学反応の分析
Types of Reactions
Disulfide, bis[(4-nitrophenyl)methyl] undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The nitro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol, sodium borohydride.
Solvents: Dichloromethane, ethanol.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted nitrophenyl derivatives.
科学的研究の応用
Disulfide, bis[(4-nitrophenyl)methyl] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: Employed in the study of protein folding and stability due to its ability to form disulfide bridges.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials that require disulfide linkages.
作用機序
The mechanism of action of disulfide, bis[(4-nitrophenyl)methyl] involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bridges. This interaction is essential for the proper folding and stability of many proteins.
類似化合物との比較
Similar Compounds
Disulfide, bis(4-methyl-2-nitrophenyl): Similar structure but with methyl groups instead of hydrogen atoms on the phenyl rings.
Disulfide, bis(4-fluoro-2-methyl-5-nitrophenyl): Contains fluorine and methyl groups, adding different chemical properties.
Uniqueness
Disulfide, bis[(4-nitrophenyl)methyl] is unique due to its specific combination of nitro groups and disulfide bond. This combination imparts distinct chemical reactivity and stability, making it valuable in various applications, particularly in the study of disulfide bond formation and cleavage.
特性
分子式 |
C14H15N2O4S2- |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
N-hydroxy-4-[[[4-[hydroxy(oxido)amino]phenyl]methyldisulfanyl]methyl]benzeneamine oxide |
InChI |
InChI=1S/C14H15N2O4S2/c17-15(18)13-5-1-11(2-6-13)9-21-22-10-12-3-7-14(8-4-12)16(19)20/h1-8,15,17,19H,9-10H2/q-1 |
InChIキー |
OSKZJXQZARUMCD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CSSCC2=CC=C(C=C2)N(O)[O-])[NH+](O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide](/img/structure/B12086354.png)
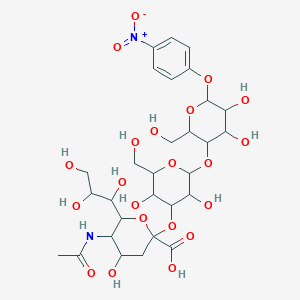
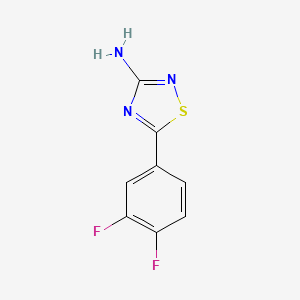
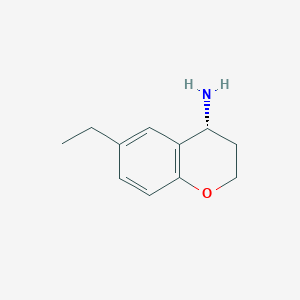
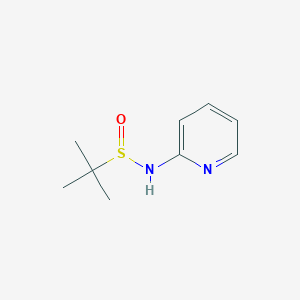
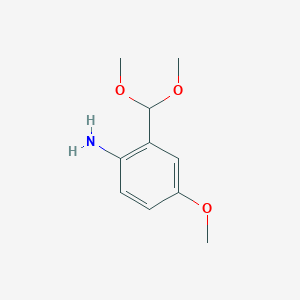

![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanol](/img/structure/B12086394.png)

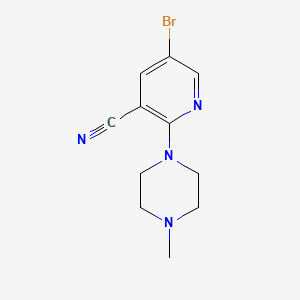
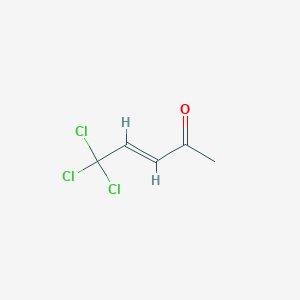
![2,4-Dioxaspiro[5.5]undecan-3-one](/img/structure/B12086407.png)

![[2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12086429.png)
